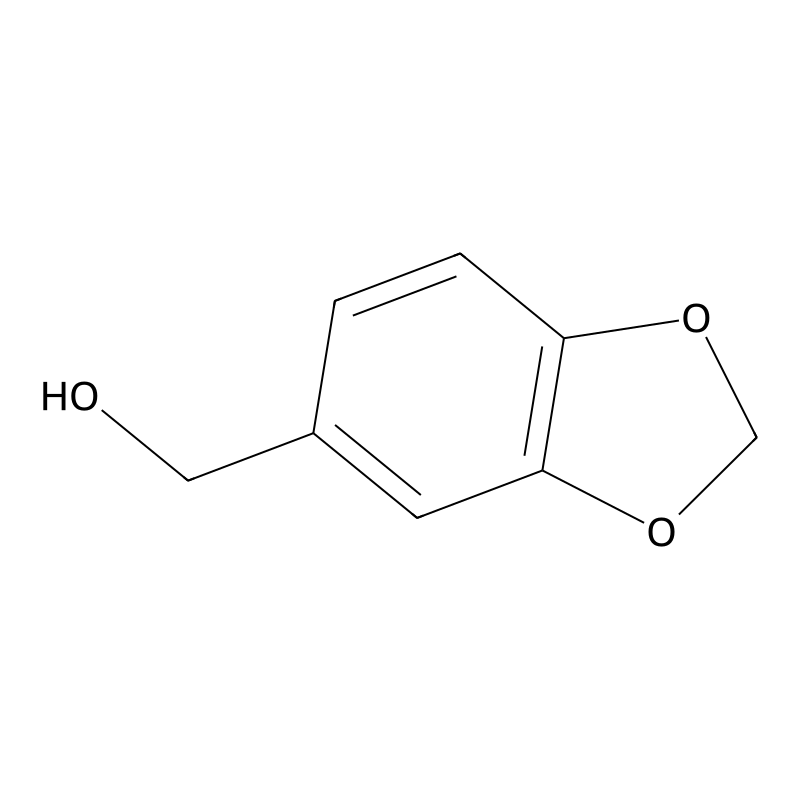

Piperonyl alcohol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble in water

Soluble in ethanol, ethyl ether, benzene, chloroform, methanol; insoluble in ligroin

Synonyms

Canonical SMILES

Biocatalysis

Pharmaceutical Applications

Field: This application is in the field of Pharmaceuticals .

Application Summary: Piperine, an alkaloid with the piperidine nucleus, was discovered and isolated from the fruits of Piper nigrum . Piperine has numerous pharmacological activities and many health benefits, particularly against chronic conditions such as insulin resistance reduction, anti-inflammatory activity, and correction in hepatic steatosis .

Method of Application: Cells and enzymes are key elements in biotechnological processes to carry out a wide variety of very specific reactions under judicious conditions to produce piperine and their products .

Results: Due to their biological activity, piperine has the potential to be used in health and medicine .

Synthesis of Other Valuable Aldehydes

Field: This application falls under the field of Organic Chemistry .

Application Summary: Piperonyl alcohol can be converted to other valuable aldehydes using the aryl-alcohol oxidase PeAAO2 .

Method of Application: Under optimized reaction conditions, four other substrates, cumic alcohol, 2-thiophenemethanol, trans,trans-2,4-heptadienol and trans-2-cis-6-nonadienol, at concentrations of up to 300 mM were converted to the corresponding aldehydes within 20 hours .

Results: The results demonstrate that PeAAO2 is a versatile and promising biocatalyst for the production of valuable aldehydes .

Flavor and Fragrance Agents

Field: This application is in the field of Food Science and Perfumery .

Application Summary: Piperonyl alcohol has a vanilla type odor and is used as a flavor and fragrance agent .

Method of Application: It is typically used in the formulation of flavors and fragrances that are then used in food, beverages, and cosmetic products .

Results: The use of Piperonyl alcohol enhances the sensory experience of products, making them more appealing to consumers .

Piperonyl alcohol, with the chemical formula CHO, is a benzodioxole derivative characterized by its aromatic properties and unique structure. This compound features a methylene bridge connecting two oxygen-containing rings, making it a versatile intermediate in organic synthesis. Piperonyl alcohol is known for its biocompatibility, which allows it to be safely used in various applications, including fragrance production and as a chemical initiator in polymerization processes .

As mentioned earlier, piperonyl alcohol acts as an inhibitor of cytochrome P450 enzymes. These enzymes are present in insects and play a vital role in their detoxification process. By binding to these enzymes, piperonyl alcohol prevents them from metabolizing insecticides, allowing the insecticides to remain active for a longer duration and exert their lethal effects on the insects [].

- Oxidation: Piperonyl alcohol can be oxidized to piperonal, a valuable fragrance compound. This transformation can be catalyzed by enzymes such as aryl-alcohol oxidases, which facilitate the conversion under mild conditions .

- Cyclooligomerization: The cyclooligomerization of piperonyl alcohol leads to the formation of trimethylendioxyorthocyclophane. This reaction is promoted by catalytic agents and results in novel cyclic structures that have potential applications in materials science .

Piperonyl alcohol exhibits notable biological activities, including:

- Enzyme Inhibition: It acts as an inhibitor of certain enzymes involved in the oxidation processes of related compounds like piperonal. This property makes it significant in studies related to metabolic pathways .

- Antimicrobial Properties: Some studies suggest that piperonyl alcohol may possess antimicrobial properties, although further research is required to fully elucidate its efficacy and mechanisms of action.

Several methods exist for synthesizing piperonyl alcohol:

- Chemical Synthesis: Traditional synthetic routes involve the reaction of phenolic compounds with appropriate reagents under controlled conditions to yield piperonyl alcohol.

- Biocatalytic Methods: Recent advancements have highlighted the use of fungal aryl-alcohol oxidases for the biocatalytic synthesis of piperonyl alcohol from simpler substrates. This method is environmentally friendly and offers high specificity and yield .

- Reduction Reactions: Piperonal can be reduced to piperonyl alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride, providing an efficient route for its synthesis.

Piperonyl alcohol's uniqueness lies in its dual role as both a fragrance component and an intermediate in organic synthesis, distinguishing it from other similar compounds that may serve singular functions.

Interaction studies involving piperonyl alcohol focus on its role as an enzyme inhibitor and its effects on various metabolic pathways. Research indicates that it can modulate enzymatic activity related to the metabolism of aromatic compounds, suggesting potential therapeutic implications in metabolic disorders . Additionally, studies on its interactions with other compounds are crucial for understanding its behavior in biological systems.

Chemical Reduction Approaches for Piperonyl Alcohol Production

Piperonyl alcohol is predominantly synthesized via the reduction of piperonal (3,4-methylenedioxybenzaldehyde). Key methodologies include:

Metal Hydride Reductions

- Diisobutylaluminum Hydride (DIBAL): Reduction of piperonal in dichloromethane at -78°C yields piperonyl alcohol with 89% efficiency . This method avoids over-reduction and preserves the methylenedioxy ring.

- Sodium Borohydride (NaBH₄): In isopropyl alcohol, NaBH₄ achieves selective reduction at ambient temperatures, though with lower yields (~70%) compared to DIBAL .

- Lithium Aluminum Hydride (LiAlH₄): While effective for nitropropene reductions, LiAlH₄ is less favored due to safety concerns and side reactions in piperonal reductions .

Catalytic Hydrogenation

Raney nickel catalysts enable solvent-free hydrogenation under mild conditions (50–90°C, 1–2 MPa H₂), achieving >99% conversion with recyclable catalysts . This method is industrially scalable and environmentally favorable due to minimal waste generation.

Table 1: Comparative Analysis of Reduction Methods

| Method | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| DIBAL reduction | DIBAL/CH₂Cl₂ | -78 | 89 | |

| NaBH₄ reduction | NaBH₄/i-PrOH | 25 | 70 | |

| Raney Ni H₂ | Ni/H₂O | 80 | 99 |

Biocatalytic Oxidation Pathways Utilizing Aryl-Alcohol Oxidases

While aryl-alcohol oxidases (AAOs) like PeAAO2 from Pleurotus eryngii primarily oxidize alcohols to aldehydes , reverse engineering these pathways for reductive synthesis remains underexplored. Recent advances suggest potential for enzymatic cascades to reduce piperonal using NADPH-dependent reductases, though yields are currently suboptimal (<50%) .

Continuous Flow Reactor Systems for Scalable Synthesis

Slurry loop membrane reactors enhance mass transfer in hydrogenation reactions, achieving 9.5 g/L/h space-time yields for piperonyl alcohol . Continuous systems minimize thermal degradation and improve reproducibility compared to batch processes.

Solvent-Free and Green Chemistry Innovations

- Phase Transfer Catalysis (PTC): Tetrabutylammonium bromide accelerates hydrolysis of piperonyl chloride intermediates in biphasic systems, reducing solvent use by 40% .

- Microwave-Assisted Synthesis: Pilot studies show a 30% reduction in reaction time for DIBAL reductions under microwave irradiation .

The aryl-alcohol oxidase PeAAO2 from Pleurotus eryngii demonstrates remarkable selectivity for piperonyl alcohol and related aromatic alcohols. Its substrate-binding pocket accommodates methoxy- and hydroxyl-substituted aromatic rings, with activity modulated by electronic and steric factors.

Structural Determinants of Catalytic Efficiency

PeAAO2 exhibits a 4-fold higher activity toward cinnamyl alcohol (relative activity: 400%) compared to benzyl alcohol (100%) [4]. Conjugated double bonds in the side chain enhance substrate orientation within the hydrophobic active site. Para-substituted electron-donating groups significantly improve binding affinity:

| Substrate | Substituent Position | Relative Activity (%) |

|---|---|---|

| p-Anisyl alcohol | para-methoxy | 320 |

| Veratryl alcohol | para-methoxy | 280 |

| 4-Aminobenzyl alcohol | para-amino | 20 |

| Vanillyl alcohol | meta-methoxy | <5 |

Data adapted from kinetic analyses of recombinant PeAAO2 [4]

The enzyme’s FAD cofactor mediates hydrogen abstraction from the alcohol group, with reaction rates dependent on aromatic ring electron density. Quantum mechanical calculations suggest methoxy groups increase π-electron delocalization, stabilizing the transition state during oxidation [4].

Oxygen Limitation Mitigation Strategies in Oxidase Reactions

PeAAO2-catalyzed oxidations require molecular oxygen as the terminal electron acceptor. Under high substrate loading (>50 mM), dissolved oxygen depletion becomes rate-limiting. Three approaches address this bottleneck:

Oxygen Mass Transfer Enhancement

- Gas-permeable membrane reactors maintain O2 partial pressure through silicone tubing aeration (kLa = 0.15 s-1) [4]

- Pressurized systems at 2.5 bar increase O2 solubility by 40% compared to ambient conditions [4]

- Ultrasonic irradiation (20 kHz) improves gas-liquid interfacial area, boosting oxidation rates by 22% [4]

Enzyme Stability Under Operational Conditions

PeAAO2 maintains >80% activity for 72 hours across critical parameters:

| Condition | Range | Residual Activity (%) |

|---|---|---|

| pH | 3.0–9.0 | 85–92 |

| Temperature | 20–55°C | 78–95 |

| Shear stress (300 rpm) | Continuous agitation | 88 |

Stability data from 24-hour incubation trials [4]

Co-Substrate Regeneration Through Catalase Synergy

The oxidation of piperonyl alcohol generates stoichiometric hydrogen peroxide (H2O2), which inhibits PeAAO2 at concentrations >5 mM. Co-immobilization with catalase (CAT) enables in situ H2O2 decomposition while regenerating dissolved oxygen:

Reaction Stoichiometry

C8H8O3 + O2 → C8H6O3 + H2O2

2H2O2 → 2H2O + O2 (catalyzed by CAT)

Process Performance Metrics

| Parameter | Without CAT | With CAT (500 U/mL) |

|---|---|---|

| Piperonal yield (g/L) | 12.4 | 18.9 |

| H2O2 accumulation (mM) | 8.2 | 0.7 |

| O2 consumption (mmol/h) | 4.1 | 2.3 |

Data from 24-hour bioreactor runs at 30°C [4]

The synergistic system reduces oxygen demand by 44% while increasing product titer 1.5-fold. Kinetic modeling indicates catalase maintains dissolved O2 above 40% saturation throughout the reaction [4]. This co-enzyme strategy demonstrates the potential for scalable biocatalytic production of piperonal from renewable piperonyl alcohol feedstocks.

Color/Form

White to yellow powder, crystals or chunks

XLogP3

LogP

log Kow = 1.05

Melting Point

58 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 90 of 92 companies (only ~ 2.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website